molecular formula C12H14INO2 B7857920 2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B7857920
M. Wt: 331.15 g/mol
InChI Key: KHQBMHMGWXJINC-UHFFFAOYSA-N
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Description

2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14INO2 and its molecular weight is 331.15 g/mol. The purity is usually 95%.
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Biological Activity

2-(3-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 1248511-45-6, is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₂H₁₄INO₂
  • Molecular Weight : 331.15 g/mol
  • CAS Number : 1248511-45-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential, particularly in cancer treatment and neuropharmacology.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on pyrrolidine derivatives have shown their ability to interact with sigma receptors, which are implicated in cancer cell proliferation and survival. The sigma-1 receptor (σ1R) is particularly noted for its role in cancer biology, where it modulates cellular responses to stress and influences tumor growth and metastasis .

The proposed mechanism of action for this compound involves:

  • Sigma Receptor Modulation : The compound may act as a ligand for σ1R, influencing calcium signaling pathways and potentially leading to apoptosis in cancer cells .
  • Inhibition of Neuraminidase : Similar compounds have been shown to inhibit neuraminidase, an enzyme crucial for viral replication, suggesting potential antiviral properties .

Study 1: Anticancer Activity

A study focused on the synthesis of pyrrolidine derivatives found that certain modifications led to enhanced binding affinities to σ receptors. This was associated with increased cytotoxicity against various cancer cell lines, indicating that this compound could be a candidate for further development in oncological therapies .

Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of pyrrolidine-based compounds demonstrated their potential in treating neurodegenerative diseases. The study highlighted the role of σ receptors in neuroprotection and modulation of neurotransmitter systems, suggesting that this compound may have applications in treating conditions like Alzheimer's disease or depression .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightAnticancer ActivityNeuropharmacological Effects
This compound1248511-45-6331.15 g/molYesYes
2-(4-Iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one1248610-48-1331.15 g/molModerateNo
Fluoro-substituted Pyrrolo CompoundsVariousVariesHighModerate

Properties

IUPAC Name

2-(3-iodophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-4-3-5-11(8-10)16-9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQBMHMGWXJINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.